molecular formula C20H29FN4O B6448981 1-ethyl-4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine CAS No. 2549044-28-0

1-ethyl-4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

カタログ番号: B6448981
CAS番号: 2549044-28-0
分子量: 360.5 g/mol
InChIキー: FZMDUSGBLSFJAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperazine core substituted with an ethyl group at position 1 and a but-2-yn-1-yl linker at position 2. The linker connects to a piperidin-4-yl group, which is further substituted with a 3-fluoropyridin-2-yl moiety. The butynyl spacer may confer conformational rigidity, influencing pharmacokinetic properties such as absorption and distribution .

特性

IUPAC Name

1-ethyl-4-[4-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN4O/c1-2-23-13-15-24(16-14-23)10-3-4-17-26-18-7-11-25(12-8-18)20-19(21)6-5-9-22-20/h5-6,9,18H,2,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMDUSGBLSFJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Related Compounds

Piperazine Derivatives with Modified Piperidine Substituents

(a) 1-Ethyl-4-(4-{[1-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidin-4-yl]Oxy}But-2-yn-1-yl)Piperazine
  • Structural Difference : The 3-fluoropyridin-2-yl group is replaced with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
  • This substitution may alter selectivity for targets such as dopamine D2 receptors, as seen in related compounds with heterocyclic substituents .
(b) 1-[4-({1-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]Piperidin-4-yl}Oxy)But-2-yn-1-yl]-4-Methylpiperazine
  • Structural Difference : Contains a sulfonyl-linked 3,5-dimethyloxazole instead of fluoropyridine.
  • The oxazole’s smaller aromatic system may limit interactions with hydrophobic binding pockets .

Piperazine Derivatives with Alternative Linkers or Core Modifications

(a) 1-Ethyl-4-(Pyridine-3-yl)Piperazine (L11)
  • Structural Difference : Lacks the butynyl-piperidinyloxy linker and fluoropyridine substituent.
  • Impact: Simplified structure reduces molecular weight (MW = 221.3 g/mol) but eliminates conformational rigidity. Pyridyl piperazines like L11 are known for moderate serotonin receptor affinity, suggesting that the target compound’s extended linker and fluoropyridine may enhance target specificity .
(b) 1-(4-Ethylpiperidin-4-yl)-4-(2-Methylpropyl)Piperazine
  • Structural Difference : Replaces the butynyl-piperidinyloxy group with a 4-ethylpiperidine and 2-methylpropyl chain.
  • Impact : Bulkier substituents may hinder blood-brain barrier penetration, contrasting with the target compound’s optimized linker for CNS targeting .

Piperazine Derivatives with Bioisosteric Replacements

(a) 1-Ethyl-3-(4-((1-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)Piperidin-4-yl)Oxy)Phenyl)Urea (14a)
  • Structural Difference : Replaces the piperazine core with a urea group and substitutes fluoropyridine with a trifluoromethylbenzoyl moiety.
  • However, the trifluoromethyl group increases lipophilicity, which may affect metabolic clearance rates .

Research Implications

  • Target Selectivity : The fluoropyridine and butynyl linker in the target compound may optimize interactions with orthosteric or allosteric binding sites in CNS receptors, as suggested by docking studies on related piperidines .
  • Metabolic Stability: Fluorine substitution likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like thiadiazole derivatives .
  • Synthetic Feasibility : Intermediate synthesis routes (e.g., reductive amination of ketones, as in ) could be adapted for large-scale production .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。